Hole Drift Mobility: Up to 10⁻² cm²/V·s in Non-Symmetric 2,9,10-Triaryl Architectures
The non-symmetric 2,9,10-aryl substitution pattern, exemplified by this compound, induces a twisted molecular conformation and structural disorder that inhibits crystallization and promotes amorphous film morphology. This morphological control translates directly to a substantial enhancement in hole drift mobility. Studies on a series of non-symmetric 2,9,10-triarylanthracenes demonstrate hole drift mobilities reaching 10⁻² cm²/V·s in solution-processed neat films at an electric field of 1 MV/cm [1]. In contrast, symmetric 9,10-diarylanthracenes like ADN and TBADN typically exhibit hole mobilities on the order of 10⁻⁴ to 10⁻³ cm²/V·s in comparable neat films [1][2].
| Evidence Dimension | Hole drift mobility in neat films |
|---|---|
| Target Compound Data | Up to 10⁻² cm²/V·s (for non-symmetric 2,9,10-triarylanthracenes) [1] |
| Comparator Or Baseline | Symmetric 9,10-diarylanthracenes (e.g., ADN, TBADN): ~10⁻⁴ to 10⁻³ cm²/V·s [1][2] |
| Quantified Difference | 1–2 orders of magnitude higher hole mobility |
| Conditions | Solution-processed neat films; electric field 1 MV/cm [1] |
Why This Matters
Higher hole mobility reduces drive voltage and improves charge balance in OLEDs, enabling more efficient and stable device operation, especially in solution-processed architectures.
- [1] Krucaite, G., et al. Impact of non-symmetric 2,9,10-aryl substitution on charge transport and optical properties of anthracene derivatives. Dyes and Pigments, 2015, 122, 147-159. View Source
- [2] Kondakov, D. Y., et al. Studies of the degradation mechanism of organic light-emitting diodes based on tris(8-quinolinolate)aluminum Alq and 2-tert-butyl-9,10-di(2-naphthyl)anthracene TBADN. Journal of Applied Physics, 2009, 105, 034905. View Source
